DPATPA finds use as a ligand in the construction of Covalent Organic Frameworks (COFs). The triphenylamine core offers strong electron-donating properties, while the aldehyde group facilitates the formation of stable π-conjugated bridges with amine groups through condensation reactions [2]. This characteristic allows for the creation of highly porous and robust COFs with tailored functionalities.
[2] Ossila - 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
Researchers have employed DPATPA to develop probes for two-photon fluorescence imaging. By incorporating DPATPA into a molecule design exhibiting Aggregation-induced Emission (AIE) properties, scientists were able to create a probe (AIETP) for efficient brain vasculature imaging. This probe demonstrated high brightness, improved photostability, excellent two-photon cross-section, and in vivo stability [2]. Additionally, the probe exhibited good cell permeability and biocompatibility.
[2] Ossila - 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is a significant organic compound characterized by its molecular formula and a molecular weight of 355.5 g/mol. This compound features a thiophene ring fused with a diphenylamino group, making it a valuable intermediate in organic synthesis and materials science. Its purity typically reaches 95%, ensuring its suitability for various research applications, particularly in chemistry and biology .
Common reagents for these reactions include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The specific products formed depend on the conditions employed during these reactions.
Research indicates that 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde has potential biological applications. One of its derivatives has been developed as a fluorescent probe for biological imaging, particularly in brain vasculature studies. This probe exhibits high brightness and photostability, suggesting its utility in medical diagnostics and research. Additionally, the compound's ability to interact with biomolecules may open avenues for therapeutic applications.
The synthesis of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde generally involves multi-step organic reactions:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
The compound finds diverse applications across various fields:
Studies on the interactions of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde with biological systems indicate its potential for forming π-stacking interactions with nucleic acids and proteins. This characteristic may enhance its effectiveness as a fluorescent probe in biological imaging applications. Furthermore, its derivatives have shown promising results in targeting specific biomolecules within cellular environments.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde can be compared with several similar compounds based on structural features and reactivity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triphenylamine Derivatives | Varies | Similar core structure; used in organic electronics |
Thiophene Derivatives | Varies | Exhibits similar reactivity; used in polymer science |
Aldehyde-Containing Compounds | Varies | Undergoes similar condensation reactions; versatile synthetic applications |
5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde | C27H19NOS2 | Contains bithiophene structure; enhanced electronic properties |
The uniqueness of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde lies in its combination of a triphenylamine core with a thiophene-2-carbaldehyde moiety, imparting distinct properties that are advantageous for specific applications in research and industry .